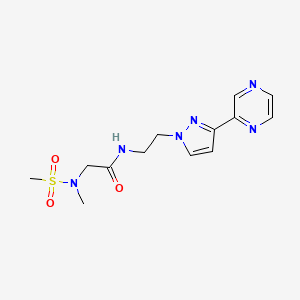

2-(N-methylmethylsulfonamido)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(N-methylmethylsulfonamido)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is an intriguing compound with potential applications in various scientific fields. This compound features a sulfonamide group attached to a pyrazine-pyrazole structure, offering a unique blend of functionalities for diverse chemical interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

To synthesize 2-(N-methylmethylsulfonamido)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, one might start with the appropriate pyrazine and pyrazole precursors. A typical reaction might involve:

Nucleophilic substitution of pyrazine with a suitably protected pyrazole derivative.

Deprotection under mild acidic or basic conditions.

Sulfonylation of the intermediate with methanesulfonyl chloride to introduce the sulfonamide functionality.

Conditions such as temperature, solvent choice, and reaction time are optimized based on the reactivity of the specific intermediates used.

Industrial Production Methods

Scaling up the production of this compound involves:

Continuous flow reactors to ensure consistent product quality.

Efficient purification techniques like crystallization or column chromatography to achieve high purity.

Careful monitoring of reaction conditions to ensure safe and reproducible yields.

Analyse Chemischer Reaktionen

Types of Reactions

This compound participates in various chemical reactions including:

Oxidation: : It might undergo oxidation at the pyrazole or pyrazine rings.

Reduction: : Hydrogenation conditions could reduce the pyrazine ring to a dihydropyrazine derivative.

Substitution: : The sulfonamide group can engage in nucleophilic substitution with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: : KMnO₄ or CrO₃ in acidic medium.

Reduction: : H₂ with a Pd/C catalyst.

Substitution: : Halides or anhydrides under basic or acidic conditions.

Major Products

Major products vary based on the reaction type but include oxidized or reduced derivatives of the parent compound or substituted products retaining the core pyrazine-pyrazole structure.

Wissenschaftliche Forschungsanwendungen

2-(N-methylmethylsulfonamido)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide finds applications in:

Chemistry: : Used as a building block in organic synthesis for complex molecule construction.

Biology: : Investigated for its potential as a ligand in enzyme inhibition studies.

Medicine: : Explored for antimicrobial and anticancer properties due to its unique structure.

Industry: : Utilized in the formulation of advanced materials and coatings.

Wirkmechanismus

The compound exerts its effects by interacting with specific molecular targets:

Enzyme Inhibition: : Binding to active sites of enzymes, potentially altering their activity.

Cellular Pathways: : Modulating signaling pathways in biological systems, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

When compared with other sulfonamide-containing compounds and pyrazine-pyrazole derivatives, 2-(N-methylmethylsulfonamido)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide stands out due to:

Enhanced stability: : The combination of functional groups provides increased chemical stability.

Unique reactivity: : Distinct chemical reactivity profile compared to similar compounds.

Similar Compounds

Sulfamethoxazole: A sulfonamide antibiotic.

Pyrazinamide: An anti-tuberculosis agent containing a pyrazine ring.

1H-pyrazole-1-carboxamides: Variously used in medicinal chemistry.

Ready to dive deeper into any of these aspects?

Biologische Aktivität

2-(N-methylmethylsulfonamido)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, also known by its CAS number 2034415-16-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H18N6O3S with a molecular weight of 338.39 g/mol. It features a sulfonamide group and a pyrazine-pyrazole structure, which may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2034415-16-0 |

| Molecular Formula | C13H18N6O3S |

| Molecular Weight | 338.39 g/mol |

Biological Activity

Research indicates that compounds containing pyrazole and sulfonamide groups exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties. The unique structure of this compound suggests potential interactions with various biological targets.

- Enzyme Inhibition : The compound may bind to active sites of enzymes, altering their activity, which is a common mechanism for many sulfonamide derivatives.

- Cellular Pathway Modulation : It may influence signaling pathways in cells, leading to changes in cellular functions that are critical in disease processes.

Anticancer Activity

A study investigated the anticancer properties of similar pyrazole derivatives and found promising results against various cancer cell lines, including prostate and glioblastoma cells. These compounds were shown to inhibit cell proliferation effectively, suggesting that this compound could have similar effects due to its structural similarities .

Antimicrobial Properties

Research on pyrazole-containing compounds has highlighted their potential as antimicrobial agents. The presence of the sulfonamide group enhances the ability to target bacterial enzymes, making this compound a candidate for further investigation in antimicrobial drug development .

Comparative Analysis with Similar Compounds

When compared to other compounds with similar functional groups, such as sulfamethoxazole (a sulfonamide antibiotic) and pyrazinamide (an anti-tuberculosis agent), this compound exhibits:

| Compound | Activity Type | Notable Features |

|---|---|---|

| Sulfamethoxazole | Antimicrobial | Well-established antibiotic |

| Pyrazinamide | Antituberculosis | Effective against Mycobacterium |

| This Compound | Potential Anticancer & Antimicrobial | Unique structure combining sulfonamide and pyrazole |

Eigenschaften

IUPAC Name |

2-[methyl(methylsulfonyl)amino]-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O3S/c1-18(23(2,21)22)10-13(20)16-6-8-19-7-3-11(17-19)12-9-14-4-5-15-12/h3-5,7,9H,6,8,10H2,1-2H3,(H,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQYDTZRQWGPMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NCCN1C=CC(=N1)C2=NC=CN=C2)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.